molecular formula C8H12N6 B15275198 2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine

2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine

Cat. No.: B15275198
M. Wt: 192.22 g/mol
InChI Key: GNRLICRGDPTLCL-UHFFFAOYSA-N
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Description

2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine is a heterocyclic compound that contains both triazole and pyrimidine rings

Chemical Reactions Analysis

Types of Reactions

2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolo-pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine is unique due to its specific aminomethyl substitution, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

2-[7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanamine

InChI

InChI=1S/C8H12N6/c9-3-1-7-12-8-11-4-2-6(5-10)14(8)13-7/h2,4H,1,3,5,9-10H2

InChI Key

GNRLICRGDPTLCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC(=N2)CCN)N=C1)CN

Origin of Product

United States

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